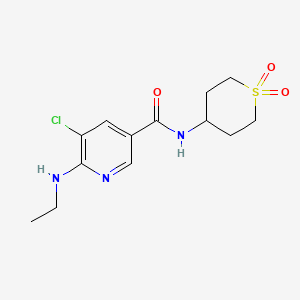
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors and has been shown to have immunosuppressive and anti-inflammatory effects.
Mecanismo De Acción
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in signaling pathways that regulate immune and inflammatory responses. By inhibiting JAKs, this compound blocks the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and immune response in animal models of autoimmune diseases and organ transplantation. It has also been shown to improve clinical outcomes in patients with rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, with a large body of preclinical and clinical data available. However, there are also some limitations to its use in lab experiments. It has a narrow therapeutic window and can cause immunosuppression, making it difficult to use in certain experiments. It is also expensive and may not be readily available in some labs.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the potential use of the drug in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms, which may reduce the risk of side effects. Additionally, there is ongoing research into the use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide involves the reaction of 5-chloro-6-(ethylamino)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,1-dioxothiane-4-carboxamide to form the desired product. The synthesis has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have immunosuppressive and anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent rejection.
Propiedades
IUPAC Name |
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-2-15-12-11(14)7-9(8-16-12)13(18)17-10-3-5-21(19,20)6-4-10/h7-8,10H,2-6H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGURNPIKBYQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2CCS(=O)(=O)CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)




![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)

![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)
![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)